molecular formula C9H8FNS B1456698 5-Fluoro-3-(methylthio)-1H-indole CAS No. 153261-51-9

5-Fluoro-3-(methylthio)-1H-indole

Cat. No.: B1456698
CAS No.: 153261-51-9
M. Wt: 181.23 g/mol
InChI Key: QEILBDIULYHZDF-UHFFFAOYSA-N
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Description

5-Fluoro-3-(methylthio)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

5-fluoro-3-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEILBDIULYHZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(methylthio)-1H-indole typically involves the introduction of the fluorine and methylthio groups into the indole core. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(methylthio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine or methylthio groups under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium or copper catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-fluorinated or de-methylthiolated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

5-Fluoro-3-(methylthio)-1H-indole is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Altering oxidation states to create different derivatives.
  • Substitution Reactions : Modifying the indole ring to enhance biological properties.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Antiviral Properties : Research indicates that it may inhibit viral replication mechanisms, particularly in HIV. For instance, it has been shown to inhibit HIV integrase with an IC₅₀ value of 0.13 μM .
  • Anticancer Activity : Various studies have demonstrated its efficacy against different cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting the proliferation of A549 and U-87MG cell lines .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

  • Lead Compound in Drug Development : Its structural features make it a candidate for developing new drugs targeting viral infections and cancer.

Case Studies

Several case studies illustrate the biological activities of this compound:

Study on HIV Inhibition

A study focused on the antiviral properties of this compound demonstrated significant inhibition of HIV integrase, highlighting its potential as an antiviral agent.

Anticancer Screening

In vitro studies using A549 and U-87MG cell lines showed that derivatives of this compound exhibited substantial anticancer activity, with IC₅₀ values indicating effective cytotoxicity against these cancer types .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(methylthio)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methylthio group can also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-oxindole: Another fluorinated indole derivative with potential biological activities.

    5-Fluoroindole: A simpler fluorinated indole without the methylthio group.

    3-Methylthioindole: An indole derivative with only the methylthio group.

Uniqueness

5-Fluoro-3-(methylthio)-1H-indole is unique due to the presence of both the fluorine and methylthio groups, which can significantly alter its chemical and biological properties compared to other similar compounds. This dual modification can enhance its potential as a versatile compound for various scientific research applications.

Biological Activity

5-Fluoro-3-(methylthio)-1H-indole (CAS No. 153261-51-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a fluorine atom and a methylthio group. Its molecular formula is C9H8FNC_9H_8FN with a molecular weight of approximately 167.16 g/mol. The structure contributes to its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom enhances binding affinity, while the methylthio group may influence metabolic stability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells (HCT-116) and other tumor types.

Cell LineIC50 (µM)Reference
HCT-11615
HeLa20
MCF-725

The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. For instance, it shows significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound in an animal model. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups. Histological analyses indicated that the compound induced apoptosis in cancer cells, corroborating its mechanism as an anticancer agent.

Metabolomic Profiling

Another investigation focused on the metabolomic effects of this compound on liver cells. The study found alterations in metabolic pathways associated with drug metabolism, indicating that this compound might influence liver enzyme activity, particularly cytochrome P450 enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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